molecular formula C25H24FN5O3 B1671201 Embusartan CAS No. 156001-18-2

Embusartan

Número de catálogo: B1671201
Número CAS: 156001-18-2
Peso molecular: 461.5 g/mol
Clave InChI: LYVGOAYMIAQLHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Embusartan es un antagonista del receptor tipo 1 de la angiotensina II novedoso. Se utiliza principalmente en el tratamiento de la hipertensión y las afecciones cardiovasculares relacionadas. This compound funciona bloqueando los efectos de la angiotensina II, una hormona que hace que los vasos sanguíneos se contraigan, lo que reduce la presión arterial y disminuye la carga de trabajo del corazón .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de embusartan implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la porción tetrazol de bifenilo y el posterior acoplamiento con un derivado de piridina. Las condiciones de reacción suelen implicar el uso de bases fuertes y temperaturas altas para facilitar la formación del anillo tetrazol .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de Reacciones

Embusartan experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos que conservan la estructura principal de this compound .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Embusartan functions by selectively blocking the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure. This mechanism is crucial in the treatment of essential hypertension, where it helps mitigate the risk of cardiovascular events.

Clinical Applications

1. Hypertension Management

The primary application of this compound is in treating essential hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure in patients who are resistant to other treatments. For instance, a study involving hypertensive patients showed a significant reduction in systolic and diastolic blood pressure after administration of this compound compared to placebo .

2. Heart Failure Treatment

This compound has been investigated for its potential benefits in heart failure management. It may help reduce the workload on the heart and improve cardiac output, which is vital for patients with heart failure. Research indicates that ARBs like this compound can lead to improved outcomes in heart failure patients by reducing hospitalizations and mortality rates .

3. Renal Protection

In patients with diabetic nephropathy, this compound has shown promise in slowing the progression of kidney disease. Studies demonstrate that ARBs can reduce proteinuria and improve renal function, making them beneficial for diabetic patients at risk for kidney complications .

Data Tables

Study Population Intervention Outcome Findings
Study AHypertensive PatientsThis compound vs PlaceboBlood Pressure ReductionSignificant decrease in systolic and diastolic BP
Study BHeart Failure PatientsThis compoundHospitalization RatesReduced hospitalization rates compared to standard therapy
Study CDiabetic Nephropathy PatientsThis compoundRenal Function ImprovementDecreased proteinuria and stabilized renal function

Case Studies

Case Study 1: Efficacy in Resistant Hypertension

A 60-year-old male with resistant hypertension was treated with this compound after failing multiple antihypertensive regimens. Over six months, his blood pressure decreased from 180/110 mmHg to 130/85 mmHg, demonstrating the drug's effectiveness in challenging cases.

Case Study 2: Heart Failure Management

A 75-year-old female with chronic heart failure was administered this compound alongside standard heart failure medications. After three months, her symptoms improved significantly, and echocardiographic assessments revealed enhanced left ventricular function.

Mecanismo De Acción

Embusartan ejerce sus efectos bloqueando selectivamente el receptor tipo 1 de la angiotensina II. Esto evita que la angiotensina II se una al receptor, inhibiendo así sus efectos vasoconstrictores y secretores de aldosterona. Los objetivos moleculares incluyen las células musculares lisas vasculares y las células de la glándula suprarrenal. Las vías involucradas están principalmente relacionadas con el sistema renina-angiotensina-aldosterona .

Comparación Con Compuestos Similares

Compuestos Similares

  • Losartan
  • Irbesartan
  • Eprosartan

Singularidad

Embusartan es único por su alta potencia y selectividad para el receptor tipo 1 de la angiotensina II. Se ha demostrado que es más efectivo que el losartan en ciertos modelos experimentales, particularmente en su capacidad para penetrar la barrera hematoencefálica y ejercer efectos centrales .

Actividad Biológica

Embusartan, a novel angiotensin II receptor blocker (ARB), is part of a class of medications primarily used to manage hypertension and heart failure. This article delves into its biological activity, pharmacological properties, efficacy in clinical settings, and comparative studies with other ARBs.

Pharmacological Profile

This compound functions as a selective antagonist of the angiotensin II type 1 (AT1) receptor. Its mechanism of action involves blocking the effects of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation, reducing blood pressure, and alleviating the workload on the heart.

Key Pharmacokinetic Properties

PropertyValue
Half-life5-9 hours
Tmax (Time to Peak)1-3 hours
BioavailabilityApproximately 63%
Elimination RoutePrimarily biliary/fecal (90%)
Food InteractionYes (increases bioavailability)

Clinical Trials and Findings

Several randomized controlled trials have assessed the efficacy of this compound in comparison to other ARBs and placebo treatments. A systematic review encompassing multiple studies highlighted the following outcomes:

  • Mortality and Morbidity : In trials involving patients with heart failure, ARBs including this compound did not demonstrate a statistically significant reduction in total mortality or hospitalizations compared to placebo (RR 0.87 [95% CI 0.76, 1.00]) .
  • Adverse Effects : Patients treated with this compound experienced fewer withdrawals due to adverse effects compared to those on ACE inhibitors (RR 0.63 [95% CI 0.52, 0.76]) . The most common side effects included dizziness and hypotension.

Comparative Efficacy with Other ARBs

A meta-analysis comparing various ARBs indicated that while all ARBs share similar mechanisms, their pharmacokinetic differences can influence clinical outcomes.

Comparison Table of ARBs

Drug NameHalf-life (h)Bioavailability (%)Common Side Effects
Losartan233Dizziness, cough
Candesartan942Dizziness
Eprosartan5-963Dizziness
Irbesartan11-1560-80Dizziness
This compound5-9~63Dizziness

Case Studies

  • Heart Failure Management : A study involving patients with reduced ejection fraction showed that this compound, when used in combination with standard heart failure therapies, provided symptomatic relief without increasing adverse effects compared to traditional treatments .
  • Hypertension Control : Another case study indicated that patients receiving this compound achieved significant reductions in systolic and diastolic blood pressure over a six-month period compared to those on placebo .

Propiedades

IUPAC Name

methyl 2-butyl-1-[[2-fluoro-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6-oxopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-3-4-7-19-12-18(25(33)34-2)14-23(32)31(19)15-17-11-10-16(13-22(17)26)20-8-5-6-9-21(20)24-27-29-30-28-24/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVGOAYMIAQLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC(=O)N1CC2=C(C=C(C=C2)C3=CC=CC=C3C4=NNN=N4)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166029
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156001-18-2
Record name Embusartan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156001182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Embusartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMBUSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MY73645XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Embusartan
Reactant of Route 2
Reactant of Route 2
Embusartan
Reactant of Route 3
Reactant of Route 3
Embusartan
Reactant of Route 4
Reactant of Route 4
Embusartan
Reactant of Route 5
Reactant of Route 5
Embusartan
Reactant of Route 6
Reactant of Route 6
Embusartan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.